(4-Benzylpiperazin-1-yl)(5-(3-chloro-4-methylphenyl)furan-2-yl)methanethione
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-17-7-8-19(15-20(17)24)21-9-10-22(27-21)23(28)26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRBLISCUBZYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)CC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Benzylpiperazin-1-yl)(5-(3-chloro-4-methylphenyl)furan-2-yl)methanethione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.93 g/mol. The structure features a benzylpiperazine moiety linked to a furan derivative, which is known to influence its pharmacological properties.
Structural Formula
The structural representation can be summarized as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 441.93 g/mol |
| Molecular Formula | C22H20ClN3O3S |
| Purity | Typically ≥ 95% |
Antiviral Activity
Recent studies have indicated that compounds similar to This compound exhibit antiviral properties. For instance, research on related piperazine derivatives has shown promising results against the Tobacco Mosaic Virus (TMV), suggesting potential applications in virology and therapeutic development.
Neuropharmacological Effects
Given the presence of the piperazine ring, there is potential for neuropharmacological activity. Compounds containing piperazine are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to applications in treating mood disorders or other neurological conditions.
Study 1: Antiviral Efficacy
In a comparative study assessing the antiviral efficacy of various piperazine derivatives, This compound was evaluated alongside other compounds. Results demonstrated that this compound showed significant inhibition of viral replication in cell cultures treated with TMV, highlighting its potential as an antiviral agent.
Study 2: Synthesis and Evaluation
A synthesis study focused on related furan derivatives revealed that modifications to the furan and piperazine components significantly impacted biological activity. The findings suggested that specific substitutions could enhance the compound's efficacy against targeted pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules, particularly ranitidine derivatives and impurities documented in pharmacopeial standards (). Key differences and implications are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: The thioketone in the target compound introduces a stronger electron-withdrawing effect compared to the thioether groups in ranitidine analogs. The 3-chloro-4-methylphenyl substituent increases steric bulk and lipophilicity relative to the dimethylaminomethyl group in ranitidine, possibly altering target selectivity (e.g., favoring hydrophobic pockets in receptors) .
Pharmacological Profile :
- The benzylpiperazine moiety is associated with modulation of serotonin and dopamine receptors in CNS-active drugs, suggesting divergent therapeutic applications compared to ranitidine’s gastrointestinal H2 antagonism .
- In contrast, ranitidine derivatives with nitro groups (e.g., Related Compound B) are linked to oxidative stress pathways, which are absent in the target compound due to its lack of nitro substituents .
Stability and Degradation :
- Thioketones are generally more prone to hydrolysis and oxidation than thioethers. This necessitates rigorous stability testing under varying pH and temperature conditions.
- Ranitidine’s hemifumarate salts (e.g., Related Compound A) demonstrate improved aqueous solubility, whereas the target compound’s neutral thioketone may require formulation additives for bioavailability .
Q & A
What are the key synthetic routes and optimization strategies for synthesizing (4-Benzylpiperazin-1-yl)(5-(3-chloro-4-methylphenyl)furan-2-yl)methanethione?
Level: Basic
Methodological Answer:
The compound can be synthesized via coupling reactions between substituted benzylpiperazine and functionalized furan precursors. For example, analogous benzylpiperazine derivatives (e.g., 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline) are synthesized using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, with yields optimized by adjusting reaction time, temperature, and catalysts like NaH in THF (as seen in and ). Purification typically involves column chromatography with n-hexane/EtOAc gradients (5:5 ratio) .
How can researchers validate the structural integrity and purity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H-NMR and C-NMR are critical for confirming substituent positions and electronic environments. For instance, benzylpiperazine protons resonate at δ 2.5–3.5 ppm, while furan protons appear at δ 6.5–7.5 ppm (based on analogous compounds in ).
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with methanol/buffer mobile phases (e.g., 65:35 methanol:sodium acetate buffer, pH 4.6) to achieve >95% purity at 254 nm (retention time ~13 minutes) .
- Elemental Analysis: Discrepancies between calculated and observed C/H/N ratios (e.g., ±0.3%) may indicate residual solvents, necessitating recrystallization or repeated chromatography .
What advanced strategies are used to study structure-activity relationships (SAR) for this compound?
Level: Advanced
Methodological Answer:
- Derivatization: Introduce substituents (e.g., halogens, methoxy groups) to the benzylpiperazine or furan moieties. For example, replacing the 3-chloro group with fluorine (as in ’s 9b vs. 9c) can assess halogen effects on receptor binding.
- Biological Assays: Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, receptor affinity) to correlate structural changes (e.g., logP, steric bulk) with activity. Use molecular docking to predict binding interactions .
- Data Analysis: Apply multivariate regression to identify critical physicochemical parameters (e.g., ClogP, polar surface area) influencing activity .
How can researchers address contradictions in elemental analysis or spectral data?
Level: Advanced
Methodological Answer:
- Repetition of Synthesis: Re-run reactions under inert atmospheres to exclude oxidation byproducts.
- Advanced Spectroscopy: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions (e.g., aromatic protons).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm error (e.g., reports HRMS data for derivatives like 9d) .
- Thermogravimetric Analysis (TGA): Detect residual solvents or degradation products affecting elemental analysis .
What experimental designs are recommended for evaluating environmental fate or toxicity?
Level: Advanced
Methodological Answer:
- Environmental Stability Studies: Use OECD 301 guidelines to assess biodegradability in water/soil matrices. Monitor abiotic transformations (hydrolysis, photolysis) under varying pH/UV conditions .
- Ecotoxicology: Conduct acute toxicity assays (e.g., Daphnia magna LC) and long-term ecosystem impact studies (e.g., soil microcosms with split-plot designs, as in ) .
- Bioaccumulation: Measure logK via shake-flask methods and correlate with bioaccumulation potential in model organisms .
How should researchers design in vivo studies to assess pharmacological activity?
Level: Advanced
Methodological Answer:
- Dose Optimization: Use factorial designs to test multiple doses (e.g., 10–100 mg/kg) and administration routes (oral, intraperitoneal).
- Control Groups: Include vehicle controls (e.g., DMSO/saline) and reference compounds (e.g., known receptor antagonists).
- Endpoint Analysis: Measure biomarkers (e.g., plasma concentration via LC-MS/MS) and histopathological changes .
Table 1: Key Analytical Parameters for Structural Validation
Table 2: Comparative SAR of Benzylpiperazine Derivatives
| Derivative | Substituent | Activity (IC) | Key Insight |
|---|---|---|---|
| 9b (6-Fluoro) | F at position 6 | 12 nM | Halogens enhance potency |
| 9c (6-Chloro) | Cl at position 6 | 8 nM | Larger halogens increase lipophilicity |
| 10b (4-Fluorophenyl) | 4-Fluorophenyl | 25 nM | Bulky groups reduce binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
